N'-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide
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Overview
Description
N’-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide is a chemical compound with the molecular formula C15H12Cl3N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a hydrazide group, a chlorobenzene ring, and a dichlorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-chlorobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N’-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide
- N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide
Uniqueness
N’-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide is unique due to its specific structural features, such as the combination of a hydrazide group with a dichlorophenoxy and chlorobenzene moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3N3O2/c16-10-3-1-9(2-4-10)15(22)21-20-14(19)8-23-13-6-5-11(17)7-12(13)18/h1-7H,8H2,(H2,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXHNWGRTHDXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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